molecular formula C7H7ClN4 B3058557 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 90065-71-7

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B3058557
CAS RN: 90065-71-7
M. Wt: 182.61 g/mol
InChI Key: ATPKRKAJMQFTEH-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is the scaffold for many commercially available drugs .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine include α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .

Scientific Research Applications

Synthesis and Docking Studies

A study by Bommeraa, Merugu, and Eppakayala (2019) developed a method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a derivative of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, by coupling specific phenyl methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. The synthesized products were characterized through spectral analysis, and docking studies were carried out to understand their potential interactions and applications (Bommeraa, R. et al., 2019).

Crystal Structure Analysis

Asaftei and colleagues (2009) synthesized derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. They performed X-ray analyses of these compounds, revealing significant differences in the positioning of the side chain relative to the heterocyclic ring, which is critical for understanding the structural and potential functional properties of these compounds (Asaftei, S. et al., 2009).

Antiproliferative and Antiviral Activity

Pudlo, Nassiri, Kern, Wotring, Drach, and Townsend (1990) conducted a study on 4-chloro-7H-pyrrolo[2,3-d]pyrimidines derivatives, including modifications with amino groups. They assessed the antiproliferative activity of these compounds using L1210 cells in vitro and tested their antiviral activity. Their findings suggest potential applications in inhibiting cell growth and combating certain viruses (Pudlo, J. et al., 1990).

Mechanism of Action

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the manufacture of Tofacitinib citrate . It acts as a Janus kinase (JAK) inhibitor, inhibiting the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway .

Future Directions

Given its role as a key intermediate in the synthesis of various pharmaceuticals, the future directions for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine likely involve its continued use and potential optimization in drug synthesis processes .

properties

IUPAC Name

4-chloro-7-methylpyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPKRKAJMQFTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444311
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90065-71-7
Record name 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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